molecular formula C11H19NO3 B15298299 rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 154905-38-1

rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B15298299
CAS No.: 154905-38-1
M. Wt: 213.27 g/mol
InChI Key: WKKIHGBRNBOCMB-HRDYMLBCSA-N
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Description

rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound featuring a tert-butyl ester group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the ester to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or removal of the hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the interaction of bicyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to the presence of the hydroxyl group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for synthetic and medicinal applications, distinguishing it from similar compounds that may lack this functional group.

Properties

CAS No.

154905-38-1

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1

InChI Key

WKKIHGBRNBOCMB-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)O

Origin of Product

United States

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